molecular formula C8H6BrFOS B6416502 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde CAS No. 1879026-24-0

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde

Cat. No.: B6416502
CAS No.: 1879026-24-0
M. Wt: 249.10 g/mol
InChI Key: WDLMHRMVUBSANP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS. It is a derivative of benzaldehyde, featuring bromine, fluorine, and a methylthio group as substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor, followed by the introduction of the methylthio group. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Thiomethylation: The methylthio group can be introduced using a thiomethylating agent such as methylthiolate or dimethyl disulfide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Bromo-6-fluoro-3-(methylthio)benzoic acid.

    Reduction: 2-Bromo-6-fluoro-3-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and methylthio groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

  • 2-Bromo-6-fluoro-3-(methylthio)benzoic acid
  • 2-Bromo-6-fluoro-3-(methylthio)benzyl alcohol
  • 2-Bromo-6-fluoro-3-(methylthio)benzene

Uniqueness: 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde is unique due to the presence of the aldehyde group, which allows for a wide range of chemical transformations. The combination of bromine, fluorine, and methylthio substituents also imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLMHRMVUBSANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249678
Record name Benzaldehyde, 2-bromo-6-fluoro-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-24-0
Record name Benzaldehyde, 2-bromo-6-fluoro-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-bromo-6-fluoro-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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